2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
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Overview
Description
2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential future applications.
Mechanism of Action
The mechanism of action of 2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one involves the modulation of specific receptors and enzymes in the body. The compound has been shown to bind to specific receptors such as the adenosine A1 receptor and the cannabinoid CB1 receptor. It also inhibits specific enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE).
Biochemical and Physiological Effects:
This compound has shown various biochemical and physiological effects in scientific research. The compound has been shown to reduce inflammation, pain, and tumor growth. It has also shown potential in improving memory and cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one in lab experiments are its potential pharmacological properties and its specific mechanism of action. The compound can be used to study specific receptors and enzymes in the body. However, the limitations of using this compound are its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several potential future directions for the use of 2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one in scientific research. These include:
1. Further studies to determine the safety and efficacy of the compound in humans.
2. Development of new derivatives of the compound with improved pharmacological properties.
3. Use of the compound in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
4. Use of the compound in the treatment of inflammatory and pain-related disorders.
5. Use of the compound in the development of new anti-cancer drugs.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential pharmacological properties in scientific research. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential future applications. Further studies are needed to determine the safety and efficacy of the compound in humans and to develop new derivatives with improved pharmacological properties.
Synthesis Methods
The synthesis of 2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one involves a series of chemical reactions. The starting materials are 3,5-difluorobenzylamine, ethyl acetoacetate, and phenyl hydrazine. The reaction takes place in the presence of a suitable catalyst and at a specific temperature and pressure. The final product is obtained after purification and characterization.
Scientific Research Applications
2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one has shown potential pharmacological properties in scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer activities. The compound has also shown potential in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-[(3,5-difluorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N4O/c19-14-8-12(9-15(20)10-14)11-23-18(25)24-17(22-23)7-6-16(21-24)13-4-2-1-3-5-13/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTUQJKVAPLIFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC(=CC(=C4)F)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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